molecular formula C13H20N2O4S2 B2702076 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide CAS No. 941886-11-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide

Cat. No.: B2702076
CAS No.: 941886-11-9
M. Wt: 332.43
InChI Key: DCPUBQCONHTEBX-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.43. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

A study highlighted the use of biocatalysis for drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This process facilitated the generation of several metabolites previously detected in vivo, aiding in the structural characterization of drug metabolites through nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Molecular Synthesis

Research on tetramethyl 1,1'-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) introduced a novel compound prepared through a key step involving copper-free Huisgen cycloaddition. This study contributes to the expansion of chemical libraries with potentially bioactive molecules (Fall et al., 2021).

N-acylation Techniques

Another study presented a practical method for N-acylation of bornane-2,10-sultam and 2-oxazolidinones, showcasing an efficient route to derive N-acyl derivatives. This method underscores the versatility of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide in synthesizing complex organic compounds (Thom & Kocieński, 1992).

Chiral Auxiliaries and Stereoselectivity

The synthesis and structural study of new substituted chiral sulfamoyl oxazolidin-2-ones have been reported, illustrating the utility of these compounds in asymmetric synthesis. This research provides insights into enantioselective cyclization processes, enriching the field of chiral chemistry (Barbey et al., 2012).

Palladium-Catalyzed Allylic Substitution

A study on the palladium-catalyzed allylic substitution of 5-vinyloxazolidinones and derivatives revealed high regioselectivity for the branched product, influenced by substrate type, solvents, and nucleophiles. This work contributes to the understanding of regioselective organic transformations, offering potential pathways for synthesizing novel organic structures (Cook et al., 2003).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-3-8-20(16,17)14-13-10-12(6-5-11(13)2)15-7-4-9-21(15,18)19/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPUBQCONHTEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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